Decyl Sulfamate
Beschreibung
Decyl sulfamate (C₁₀H₂₁OSO₂NH₂) is an aliphatic sulfamate ester characterized by a 10-carbon alkyl chain linked to a sulfamate (-OSO₂NH₂) group. This compound has been investigated for its bioactivity in marine antifouling and enzyme inhibition contexts. Evidence from marine invertebrate studies highlights its presence in bioactive screenings, where it is tested alongside other alkyl sulfamates (e.g., octyl, nonyl) for ecological and pharmacological effects . Unlike aromatic sulfamates, decyl sulfamate lacks a phenolic or heterocyclic backbone, which influences its solubility, membrane permeability, and target specificity.
Eigenschaften
Molekularformel |
C10H23NO3S |
|---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
decyl sulfamate |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
JBKMRMOTMJVNML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOS(=O)(=O)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Alkyl Sulfamates: Chain Length and Branching Effects
Decyl sulfamate belongs to a broader class of alkyl sulfamates, where chain length and branching modulate bioactivity. A comparative study of aliphatic sulfamates in Daphnia pulex demonstrated the following structural trends:
Key findings:
- Chain length : Shorter chains (e.g., C8) exhibit stronger antifouling activity, likely due to enhanced solubility and diffusion across biological membranes.
Aromatic vs. Aliphatic Sulfamates
Aryl sulfamates (e.g., biphenyl sulfamates) are potent inhibitors of steroid sulfatase (STS) and aromatase (AROM), with IC₅₀ values in the nanomolar range (20–44 nM) . In contrast, aliphatic sulfamates like decyl sulfamate lack aromatic systems critical for π-π interactions with enzyme active sites, resulting in weaker enzyme inhibition. For example:
- STS inhibition : Aryl sulfamates with meta-halogen substitutions (e.g., compounds 11, 17) achieve IC₅₀ values <50 nM, while aliphatic sulfamates are rarely reported for STS inhibition .
- Carbonic anhydrase (CA) inhibition: Aliphatic sulfamates bind CA isoforms via the sulfamate group but show reduced specificity compared to glycosylated sulfamates (e.g., monosaccharide derivatives) .
Sulfamates in Enzyme-Targeted Therapeutics
- NAE (NEDD8-activating enzyme) inhibitors: Sulfamate-containing compounds (e.g., MLN4924 analogs) rely on adenosine mimicry and covalent adduct formation. Decyl sulfamate’s aliphatic chain may hinder adenosine-like binding, limiting its utility in this pathway .
Critical Structural and Functional Insights
- Sulfamate group positioning : In aryl sulfamates, the sulfamate group’s para position relative to a methylene linker is crucial for STS inhibition . Aliphatic sulfamates lack this spatial arrangement, reducing enzyme interaction.
- Electron-withdrawing substituents : Halogens at meta/para positions lower the pKa of aryl sulfamates, enhancing leaving-group ability and enzyme inhibition. Aliphatic sulfamates lack such substituents, limiting their reactivity .
- Solubility and bioavailability : Decyl sulfamate’s long alkyl chain increases hydrophobicity (logP ~4.5), reducing aqueous solubility compared to aryl sulfamates (logP ~2.0–3.0) but improving lipid membrane penetration .
Q & A
Q. What statistical approaches are optimal for analyzing dose-response relationships in decyl sulfamate’s antimicrobial activity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
